(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide
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Overview
Description
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is an organic compound with the molecular formula C6H17Br2N3S. It is a quaternary ammonium compound that contains both amidinothio and trimethylammonium groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with trimethylamine and thiourea. The reaction conditions often include:
Solvent: Aqueous or alcoholic medium
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Sometimes, catalysts like cesium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization and recrystallization to obtain pure product
Quality Control: Ensuring the product meets industrial standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The amidinothio group can participate in redox reactions.
Cyclization: Formation of thiazolines and thiazines via tandem S-alkylation-cyclodeamination.
Common Reagents and Conditions
Reagents: Thiourea, trimethylamine, cesium hydroxide
Conditions: Moderate temperatures, aqueous or alcoholic solvents
Major Products: Thiazolines, thiazines, and other substituted derivatives.
Scientific Research Applications
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a phase transfer catalyst and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity. The amidinothio group can interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)trimethylammonium bromide: Similar structure but lacks the amidinothio group.
(2-(Diethylamino)ethyl)trimethylammonium bromide: Contains a diethylamino group instead of amidinothio.
(2-(Methylthio)ethyl)trimethylammonium bromide: Contains a methylthio group instead of amidinothio[][3].
Uniqueness
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is unique due to the presence of both amidinothio and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry[3][3].
Properties
CAS No. |
18129-31-2 |
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Molecular Formula |
C6H17Br2N3S |
Molecular Weight |
323.10 g/mol |
IUPAC Name |
2-[amino(azaniumylidene)methyl]sulfanylethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C6H16N3S.2BrH/c1-9(2,3)4-5-10-6(7)8;;/h4-5H2,1-3H3,(H3,7,8);2*1H/q+1;;/p-1 |
InChI Key |
DRCFNKMWMBPEJV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCSC(=[NH2+])N.[Br-].[Br-] |
Origin of Product |
United States |
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